2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one
Overview
Description
2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one is a complex organic compound belonging to the class of phthalazinones This compound is characterized by its unique fused ring structure, which includes an indene and a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N′-methylenebenzohydrazides through a palladium(II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling reaction . This reaction proceeds via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions, particularly at the phenyl and indene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has indicated potential therapeutic applications, including antihypertensive and vasodilatory effects
Industry: Its unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets and pathways, such as the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(N-substituted)-3H-phthalazin-1,4-diones: These compounds share a similar phthalazinone core structure and have been studied for their antihypertensive activity.
1-(N-substituted)2,4,5-trihydropyridazin-3,6-diones: These compounds also exhibit similar biological activities and structural features.
Uniqueness
2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one is unique due to its fused indene and phthalazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-phenyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O/c23-20-17-12-6-11-15-14-9-4-5-10-16(14)19(18(15)17)21-22(20)13-7-2-1-3-8-13/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMZWNHRRFNHGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255665 | |
Record name | 2-Phenylindeno[1,2,3-de]phthalazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1673-29-6 | |
Record name | 2-Phenylindeno[1,2,3-de]phthalazin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1673-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylindeno[1,2,3-de]phthalazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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